Cas no 919858-34-7 (6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 919858-34-7
- VU0501771-1
- AKOS024471126
- 6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- F2829-0685
- 6-acetyl-2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- 6-acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
-
- Inchi: 1S/C20H23N3O5S2/c1-3-30(27,28)14-6-4-13(5-7-14)10-17(25)22-20-18(19(21)26)15-8-9-23(12(2)24)11-16(15)29-20/h4-7H,3,8-11H2,1-2H3,(H2,21,26)(H,22,25)
- InChI Key: VSZWFVAQBAPMHP-UHFFFAOYSA-N
- SMILES: S1C(=C(C(N)=O)C2=C1CN(C(C)=O)CC2)NC(CC1C=CC(=CC=1)S(CC)(=O)=O)=O
Computed Properties
- Exact Mass: 449.10791319g/mol
- Monoisotopic Mass: 449.10791319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 774
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 163Ų
6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2829-0685-2μmol |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2829-0685-5μmol |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2829-0685-10μmol |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2829-0685-1mg |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2829-0685-2mg |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2829-0685-3mg |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2829-0685-4mg |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2829-0685-5mg |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2829-0685-10mg |
6-acetyl-2-{2-[4-(ethanesulfonyl)phenyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
919858-34-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
Comprehensive Analysis of 6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (CAS No. 919858-34-7)
The compound 6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (CAS No. 919858-34-7) is a highly specialized chemical entity with significant potential in pharmaceutical research and development. This thienopyridine derivative has garnered attention due to its unique structural features, including an acetyl group, an ethanesulfonylphenyl moiety, and a carboxamide functional group. These attributes make it a promising candidate for targeting specific biological pathways, particularly in the context of enzyme inhibition and receptor modulation.
Recent trends in drug discovery highlight the growing interest in sulfonyl-containing compounds like 919858-34-7, as they exhibit enhanced binding affinity and metabolic stability. Researchers are increasingly exploring such molecules for their potential in treating chronic inflammatory conditions and metabolic disorders. The presence of the thieno[2,3-c]pyridine scaffold further enhances its pharmacological profile, making it a subject of intense study in academic and industrial laboratories worldwide.
From a synthetic chemistry perspective, the preparation of 6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multi-step organic transformations, including amide coupling and sulfonylation reactions. The compound's CAS No. 919858-34-7 serves as a critical identifier in chemical databases, facilitating its retrieval in patent literature and scientific publications. Its molecular weight and solubility parameters are often discussed in the context of drug formulation and bioavailability optimization.
In the realm of medicinal chemistry, this compound has been investigated for its potential as a kinase inhibitor, a class of therapeutics that has revolutionized cancer treatment. The ethanesulfonylphenyl group is particularly noteworthy, as it contributes to the molecule's ability to interact with ATP-binding sites in kinases. This mechanism aligns with current research trends focusing on targeted therapy and personalized medicine, topics that dominate scientific discourse and search engine queries in the pharmaceutical domain.
The carboxamide functionality in 919858-34-7 enhances its hydrogen-bonding capacity, a property highly valued in drug design for improving target selectivity. This feature, combined with the compound's heterocyclic core, makes it a versatile building block for generating analogs with tailored biological activities. Such structural modifications are frequently explored to address challenges like drug resistance, a hot topic in contemporary pharmaceutical research.
Analytical characterization of 6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying the compound's purity and structural integrity, especially when it's intended for biological evaluation. The growing emphasis on quality by design (QbD) in pharmaceutical development further underscores the importance of thorough analytical profiling for compounds like 919858-34-7.
From a commercial standpoint, the demand for specialized intermediates like 919858-34-7 continues to rise, driven by the expansion of contract research organizations (CROs) and the pharmaceutical industry's need for novel chemical entities. The compound's unique structure positions it as a valuable asset in drug discovery pipelines, particularly for projects targeting protein-protein interactions and allosteric modulation, areas that represent frontier research in drug development.
Environmental and safety considerations for handling 6-acetyl-2-{2-4-(ethanesulfonyl)phenylacetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper personal protective equipment and ventilation are recommended during its manipulation, reflecting the broader industry focus on green chemistry principles and workplace safety standards.
The intellectual property landscape surrounding CAS No. 919858-34-7 reveals its inclusion in several patent applications, particularly those related to small molecule therapeutics. This aligns with current market trends where pharmaceutical companies are actively seeking to expand their portfolios of patented chemical entities to address unmet medical needs and secure competitive advantages in specialized therapeutic areas.
Future research directions for this compound may explore its potential in combination therapies or as part of drug conjugates, approaches that are gaining traction in modern treatment paradigms. The versatility of the thieno[2,3-c]pyridine scaffold suggests opportunities for structural optimization to enhance pharmacokinetic properties or target alternative biological pathways, keeping pace with the evolving demands of precision medicine.
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